molecular formula C19H21N5O4 B1663645 哌唑嗪 CAS No. 19216-56-9

哌唑嗪

货号: B1663645
CAS 编号: 19216-56-9
分子量: 383.4 g/mol
InChI 键: IENZQIKPVFGBNW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Prazosin is a medication primarily used to treat high blood pressure, symptoms of an enlarged prostate, and nightmares related to post-traumatic stress disorder (PTSD)Prazosin works by relaxing blood vessels so that blood can flow more easily .

科学研究应用

哌唑嗪具有广泛的科学研究应用:

    化学: 用作研究 α1-肾上腺素受体拮抗剂的参考化合物。

    生物学: 研究其对细胞信号通路的影响。

    医学: 广泛研究其在治疗高血压、良性前列腺增生和 PTSD 相关噩梦方面的治疗效果。

    工业: 用于开发靶向类似通路的新的药物

作用机制

哌唑嗪通过阻断 α1-肾上腺素受体发挥作用,这些受体位于血管平滑肌细胞上。通过抑制这些受体,哌唑嗪引起血管扩张,导致血压下降。在良性前列腺增生的情况下,哌唑嗪放松膀胱颈部和前列腺的平滑肌,改善尿流。哌唑嗪减轻 PTSD 相关噩梦的确切机制尚不清楚,但据认为涉及中枢神经系统肾上腺素活动的调节 .

类似化合物:

    特拉唑嗪: 另一种 α1-肾上腺素受体拮抗剂,用于治疗高血压和良性前列腺增生。

    多沙唑嗪: 与哌唑嗪和特拉唑嗪相似,用于相同的适应症。

    坦索罗辛: 对 α1A-肾上腺素受体有选择性,主要用于良性前列腺增生。

比较: 哌唑嗪在其相对较短的半衰期方面是独一无二的,而特拉唑嗪和多沙唑嗪的持续时间更长。这会影响给药频率和副作用特征。哌唑嗪在治疗 PTSD 相关噩梦方面的有效性也使其与其他 α1-肾上腺素受体拮抗剂有所不同 .

生化分析

Biochemical Properties

Prazosin is an alpha-1 adrenergic receptor antagonist that inhibits the postsynaptic alpha-1 adrenoceptors. This inhibition blocks the vasoconstricting effect of catecholamines such as epinephrine and norepinephrine on the vessels, leading to peripheral blood vessel dilation . Prazosin interacts with various biomolecules, including alpha-1 adrenergic receptors, which are proteins located on the smooth muscle cells of blood vessels. By binding to these receptors, prazosin prevents the usual action of catecholamines, resulting in vasodilation and reduced blood pressure.

Cellular Effects

Prazosin has significant effects on various cell types and cellular processes. In vascular smooth muscle cells, prazosin induces relaxation by blocking alpha-1 adrenergic receptors, leading to vasodilation . This action reduces the workload on the heart and lowers blood pressure. Additionally, prazosin has been shown to influence cell signaling pathways involved in vascular tone regulation. It can also affect gene expression related to adrenergic signaling, contributing to its therapeutic effects in conditions like hypertension and PTSD .

Molecular Mechanism

At the molecular level, prazosin exerts its effects by competitively inhibiting postsynaptic alpha-1 adrenergic receptors . This inhibition prevents the binding of catecholamines, such as epinephrine and norepinephrine, to these receptors. As a result, the vasoconstrictive action of these catecholamines is blocked, leading to vasodilation and a decrease in total peripheral resistance. Prazosin’s ability to relax vascular smooth muscle is a key component of its antihypertensive action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of prazosin can change over time. Initially, prazosin administration results in a significant reduction in blood pressure due to vasodilation . With prolonged use, some patients may develop tolerance to its effects, necessitating dosage adjustments. Prazosin is relatively stable under laboratory conditions, but its long-term effects on cellular function, particularly in chronic conditions like congestive heart failure, require further evaluation .

Dosage Effects in Animal Models

In animal models, the effects of prazosin vary with different dosages. At therapeutic doses, prazosin effectively reduces blood pressure without significantly affecting heart rate . At higher doses, prazosin can cause adverse effects such as hypotension and dizziness. Studies in dogs and rats have demonstrated the antihypertensive effects of prazosin, highlighting its potential for managing hypertension in various animal models .

Metabolic Pathways

Prazosin is extensively metabolized by the liver through demethylation and conjugation . The primary metabolic pathways involve hepatic enzymes that convert prazosin into its metabolites, which are then excreted in the bile and urine. Only a small fraction of prazosin is excreted unchanged. The metabolites of prazosin have significantly lower hypotensive activity compared to the parent compound .

Transport and Distribution

Prazosin is highly bound to plasma proteins, with a protein binding rate of approximately 97% . This high binding affinity influences its distribution within the body. Prazosin is distributed throughout the vascular system, where it exerts its therapeutic effects by targeting alpha-1 adrenergic receptors on vascular smooth muscle cells. The drug’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach its target sites .

Subcellular Localization

Prazosin’s subcellular localization is primarily within the plasma membrane, where it interacts with alpha-1 adrenergic receptors . These receptors are integral membrane proteins located on the surface of vascular smooth muscle cells. Prazosin’s binding to these receptors inhibits their activation by catecholamines, leading to vasodilation. The drug does not require specific targeting signals or post-translational modifications for its localization, as its primary action occurs at the cell surface .

准备方法

合成路线和反应条件: 哌唑嗪通过多步合成制备。关键步骤包括喹唑啉环系的形成以及哌嗪基和呋喃酰基的连接。合成通常从 2,4-二甲氧基苯甲醛与硝基乙烷反应形成 2,4-二甲氧基-β-硝基苯乙烯开始。然后将该化合物还原为 2,4-二甲氧基苯乙胺,然后进行环化形成喹唑啉环。

工业生产方法: 哌唑嗪的工业生产采用类似的合成路线,但规模更大。该工艺针对产率和纯度进行了优化,通常涉及高效液相色谱 (HPLC) 进行纯化。严格控制反应条件以确保最终产品的稳定性和质量 .

化学反应分析

反应类型: 哌唑嗪会发生各种化学反应,包括:

    氧化: 哌唑嗪可被氧化形成各种代谢物。

    还原: 还原反应可修饰喹唑啉环。

    取代: 取代反应可在哌嗪基或呋喃酰基上发生。

常见试剂和条件:

    氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

    还原: 使用诸如氢化铝锂之类的还原剂。

    取代: 条件根据引入的取代基而异,但通常涉及催化剂和特定溶剂。

主要产物: 这些反应形成的主要产物包括各种哌唑嗪衍生物,它们可能具有不同的药理特性 .

相似化合物的比较

    Terazosin: Another alpha-1 adrenergic receptor antagonist used to treat hypertension and benign prostatic hyperplasia.

    Doxazosin: Similar to prazosin and terazosin, used for the same indications.

    Tamsulosin: Selective for alpha-1A adrenergic receptors, primarily used for benign prostatic hyperplasia.

Comparison: Prazosin is unique in its relatively short half-life compared to terazosin and doxazosin, which have longer durations of action. This can influence the dosing frequency and side effect profile. Prazosin’s effectiveness in treating PTSD-related nightmares also sets it apart from other alpha-1 adrenergic receptor antagonists .

属性

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h3-4,9-11H,5-8H2,1-2H3,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENZQIKPVFGBNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4049082
Record name Prazosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4049082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Prazosin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014600
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

6.93e-01 g/L
Record name Prazosin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00457
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Prazosin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014600
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Alpha-adrenergic receptors are essential for the regulation of blood pressure in humans. Two types of alpha receptors, alpha 1 and alpha 2, both play a role in regulating blood pressure. Alpha-1 receptors are postsynaptic (located after the nerve junction, or space between a nerve fiber and target tissue). In this case, the target tissue is the vascular smooth muscle. These receptors, when activated, increase blood pressure. Prazosin inhibits the postsynaptic alpha-1 adrenoceptors. This inhibition blocks the vasoconstricting (narrowing) effect of catecholamines (epinephrine and norepinephrine) on the vessels, leading to peripheral blood vessel dilation. Through blood vessel constriction by adrenergic receptor activation, epinephrine and norepinephrine normally act to increase blood pressure.
Record name Prazosin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00457
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

19216-56-9
Record name Prazosin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19216-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prazosin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019216569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prazosin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00457
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Prazosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4049082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Prazosin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.971
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRAZOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM03YJ541D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Prazosin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014600
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

277-280, 279 °C
Record name Prazosin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00457
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Prazosin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014600
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To 500 ml. of water, 50 g. of the α-form of prazosin hydrochloride was added and the mixture stirred and heated to 95° C. for 2 hours. After cooling to about 50° C. the slurry was filtered, washed with water and dried in air for 48 hours to obtain 50.5 g. of prazosin hydrochloride polyhydrate containing 12.4% water. The infrared spectrum obtained with a KBr disc was identical to that shown in FIG. II.
Name
prazosin hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
prazosin hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name

Synthesis routes and methods II

Procedure details

In a 100 ml. flask equipped with thermometer and drying tube was charged 10 ml. of dry tetrahydrofuran and 0.5 ml. (6.2 mmoles) of furan. The solution was cooled to -20° C. and 2.8 ml. (6.2 l mmoles) of n-butyl lithium in hexane was added. To the resulting light amber mixture was added 400 mg. (1.24 mmoles) of 2-(4-cyanopiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline dissolved in 30 ml. of dry tetrahydrofuran. After the addition was complete, the reaction mixture was allowed to warm to room temperature while stirring overnight. The reaction was quenched into 88 ml. of 2N hydrochloric acid, washed with 100 ml. of chloroform, adjusted to pH 10 with aqueous sodium hydroxide solution and extracted twice with 100 ml. portions of chloroform. The aqueous phase was concentrated in vacuo to about 2 ml. and filtered to afford 15 mg of the title compound, M.P. 263°-264° C. The infrared spectrum and thin-layer chromatography behavior were identical to that of an authentic specimen.
Name
Quantity
6.2 mmol
Type
reactant
Reaction Step One
Quantity
6.2 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
2-(4-cyanopiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline
Quantity
1.24 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

To the above mixture is added slowly at -20° C., 32.9 g. (0.10 mole) of 2-(4-carbethoxypiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline dissolved in 300 ml. of ethyl ether. The reaction mixture is stirred at -20° C. for 2 hours, then allowed to warm to room temperature. The resulting mixture is hydrolyzed by addition of 100 ml. of water, and the ether layer separated. The aqueous layer is extracted with 300 ml. of ether and the combined extracts are dried over anhydrous magnesium sulfate. Evaporation of solvent affords 2-[4-(2-furoyl)piperazin-1-yl]-4-amino-6,7-dimethoxyquinazoline which can be further pruified if desired by silica gel column chromatography.
Name
2-(4-carbethoxypiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Name
COc1cc2nc(N3CCN(C#N)CC3)nc(N)c2cc1OC
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

Prazosin alprostadilate was synthesized as follows. Of prazosin hydrochloride (Sigma), (202.2 mg) were dissolved in 300 cc sterile water (Baxter). To the solution was added 481.5 μL of 1 M sodium hydroxide (Fisher). The solution slowly became cloudy as it was chilled for 1 hour on ice. The cloudy solution was transferred to conical tubes in order to hasten precipitation by centrifugation at 1000 g for 5 minutes. Pellets were consolidated and recentrifuged. The pellet was resuspended in 10 cc sterile water, and after centrifugation, the supernatant was discarded and the pellet dried for 2 days in a vacuum desiccator containing phosphorus pentoxide. In 5 cc of a solution of 4:1 acetonitrile and water, 46.5 mg prazosin free base and an equimolar amount of alprostadil, 43 mg, were dissolved by heating to 50° C. for 5 minutes. The volume was reduced by one-half under a stream of nitrogen and acetonitrile was added to increase the volume 50%. This was repeated until water was removed azeotropically and only acetonitrile remained. As the volume of acetonitrile decreased, white crystals appeared. The mother liquor was decanted and discarded. The crystals were dried in a vacuum dessicator containing phosphorus pentoxide.
Name
prazosin hydrochloride
Quantity
202.2 mg
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
481.5 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prazosin
Reactant of Route 2
Reactant of Route 2
Prazosin
Reactant of Route 3
Reactant of Route 3
Prazosin
Reactant of Route 4
Reactant of Route 4
Prazosin
Reactant of Route 5
Reactant of Route 5
Prazosin
Reactant of Route 6
Reactant of Route 6
Prazosin
Customer
Q & A

Q1: What is the primary target of Prazosin and how does it interact with this target?

A1: Prazosin is a selective antagonist of α1-adrenergic receptors (α1-ARs). [, , , , , , , , , , , , , , , , , ] It binds to these receptors, preventing the binding and activation by endogenous agonists such as norepinephrine and epinephrine. [, , , , , , , , , ]

Q2: What are the downstream effects of α1-AR blockade by Prazosin?

A2: Blockade of α1-ARs primarily leads to vasodilation by inhibiting the vasoconstrictive effects of norepinephrine on vascular smooth muscle cells. [, , , , , , , , , , , , , , , ] This results in a reduction of total peripheral resistance and consequently, a decrease in blood pressure. [, , , , , ]

Q3: Does Prazosin affect cardiac output?

A3: Unlike some other antihypertensive agents, Prazosin does not typically cause a significant increase in heart rate and does not reduce cardiac output. [, , ] In some cases, a transient increase in heart rate might be observed, but it is generally not sustained. []

Q4: Does Prazosin affect neurotransmitter levels?

A4: Prazosin administration has been shown to affect plasma norepinephrine levels. [, , ] It can increase plasma norepinephrine concentrations, possibly due to a reflex response to the decrease in blood pressure. []

Q5: Are there differences in Prazosin's affinity for different α1-AR subtypes?

A6: Yes, Prazosin exhibits higher affinity for certain α1-AR subtypes, such as the α1A and α1B subtypes, compared to others like the α1L subtype. [, , ] The affinity differences contribute to the drug's selectivity and pharmacological profile.

Q6: What is the molecular formula and weight of Prazosin?

A6: The molecular formula of Prazosin is C19H21N5O4, and its molecular weight is 383.40 g/mol.

Q7: How stable is Prazosin under different storage conditions?

A7: While specific stability data is not provided in these research papers, drug stability is a critical factor considered during development. Pharmaceutical companies conduct extensive stability studies to determine optimal storage conditions (temperature, humidity, light) and shelf life for drug products.

Q8: How is Prazosin absorbed and distributed in the body?

A9: Prazosin is well-absorbed following oral administration. [, ] It is widely distributed throughout the body and exhibits a relatively short half-life. []

Q9: How is Prazosin metabolized and excreted?

A10: Prazosin undergoes extensive metabolism, primarily in the liver. [, ] The metabolites are primarily excreted via the biliary route. [, ]

Q10: What is the relationship between Prazosin plasma levels and its antihypertensive effect?

A10: While a direct correlation between Prazosin plasma levels and blood pressure reduction is not detailed in these studies, pharmacokinetic/pharmacodynamic modeling helps establish these relationships. This information guides dosage regimens and helps optimize therapeutic outcomes.

Q11: What in vitro models have been used to study Prazosin's effects?

A12: Prazosin's effects have been investigated in various in vitro models, including:* Isolated blood vessels from different species (e.g., rat, rabbit, dog, pig) to assess its vasodilatory effects and receptor subtype selectivity. [, , , , , , , , , , ]* Cultured cells, including vascular smooth muscle cells, to study its cellular mechanisms. [, , ]

Q12: What in vivo models have been used to study Prazosin's effects?

A13: Prazosin's effects have been extensively studied in various animal models of hypertension, including spontaneously hypertensive rats (SHR). [, , , , ] These studies help understand its antihypertensive effects, mechanism of action, and potential long-term consequences.

Q13: Has Prazosin been evaluated in clinical trials for hypertension?

A14: Yes, Prazosin has been extensively studied in clinical trials for the treatment of hypertension. [, , , , , , , ] These trials have demonstrated its efficacy in lowering blood pressure and its generally favorable safety profile.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。